molecular formula C20H21NO5 B607493 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid CAS No. 1654740-73-4

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid

Cat. No.: B607493
CAS No.: 1654740-73-4
M. Wt: 355.39
InChI Key: LHBCOPWWQKLECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG1-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG1-acid, also known as 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid, Fmoc-NH-PEG1-C2-acid, or Fmoc-6-Amino-4-oxahexanoic acid, is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are primary amine groups .

Mode of Action

The Fmoc group in the compound can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

It’s known that the compound plays a crucial role in peptide synthesis and protein modification .

Pharmacokinetics

The hydrophilic PEG spacer in Fmoc-N-amido-PEG1-acid increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of Fmoc-N-amido-PEG1-acid is the formation of a stable amide bond with primary amine groups . This reaction is fundamental in various biochemical applications, including peptide synthesis and protein modification .

Action Environment

The action of Fmoc-N-amido-PEG1-acid is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions . Therefore, the pH of the environment can significantly influence the efficacy of the compound. Furthermore, the hydrophilic PEG spacer enhances the compound’s solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability might be influenced by the water content in the environment.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-19(23)9-11-25-12-10-21-20(24)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBCOPWWQKLECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
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3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
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3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid

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